molecular formula C16H14BrN5O B2441348 2-(4-bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034385-04-9

2-(4-bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No.: B2441348
CAS No.: 2034385-04-9
M. Wt: 372.226
InChI Key: KDPHRTFJCSMJOM-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a complex organic compound that features a bromophenyl group, a pyridinyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is the use of a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition, to form the triazole ring. This reaction involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.

  • Step 1: Synthesis of Azide Intermediate

    • React 4-bromophenyl acetic acid with thionyl chloride to form the corresponding acid chloride.
    • React the acid chloride with sodium azide to form the azide intermediate.
  • Step 2: Formation of Triazole Ring

    • React the azide intermediate with an alkyne derivative of pyridine in the presence of a copper(I) catalyst to form the triazole ring.
  • Step 3: Final Coupling

    • Couple the triazole intermediate with an appropriate amine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and triazole rings.

    Reduction: Reduction reactions can occur at the bromophenyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyridine and triazole rings.

    Reduction: Reduced derivatives of the bromophenyl group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the bromophenyl group can engage in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
  • 2-(4-fluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
  • 2-(4-methylphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Uniqueness

The presence of the bromine atom in 2-(4-bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide imparts unique reactivity and properties compared to its analogs. Bromine can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity in biological systems.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O/c17-13-5-3-12(4-6-13)8-16(23)19-9-14-11-22(21-20-14)15-2-1-7-18-10-15/h1-7,10-11H,8-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPHRTFJCSMJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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